

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylthioguanine-d3

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Compound of Interest

Compound Name: 6-Methylthioguanine-d3

Cat. No.: B13437573

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Introduction

6-Methylthioguanine-d3 is a deuterated analog of 6-methylthioguanine, an active metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine, and 6-thioguanine. These immunosuppressive and antineoplastic agents are widely used in the treatment of autoimmune diseases and cancers. The incorporation of deuterium atoms in the methyl group of 6-methylthioguanine provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties of **6-Methylthioguanine-d3**, along with relevant experimental protocols and its role in biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of **6-Methylthioguanine-d3** are summarized in the tables below. Due to the limited availability of specific experimental data for the deuterated form, values for the non-deuterated parent compound, 6-Methylthioguanine, are also provided for comparison where available.

Table 1: General and Physical Properties

Property	6-Methylthioguanine-d3	6-Methylthioguanine (for comparison)
CAS Number	1346601-96-4[1][2]	1198-47-6
Molecular Formula	C ₆ H ₄ D ₃ N ₅ S[1][2]	C ₆ H ₇ N ₅ S
Molecular Weight	184.24 g/mol [1][2]	181.22 g/mol [3]
Appearance	Solid	Pale yellow crystalline powder
Melting Point	No data available	>300 °C
Boiling Point	No data available	555.4 ± 42.0 °C (Predicted)
Storage Temperature	-20°C[1]	2-8°C

Table 2: Chemical Identifiers

Identifier	6-Methylthioguanine-d3	6-Methylthioguanine (for comparison)
IUPAC Name	6-(trideuteriomethylsulfanyl)-7H-purin-2-amine[1]	6-(methylsulfanyl)-7H-purin-2-amine[3]
InChI	InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3[1]	InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)[3]
InChIKey	YEGKYFQLKYGHAR-FIBGUPNXSA-N	YEGKYFQLKYGHAR-UHFFFAOYSA-N[3]
SMILES	[2H]C([2H])([2H])Sc1nc(N)nc2nc[nH]c12[1]	CSC1=NC(=NC2=C1NC=N2)N[3]

Table 3: Solubility and Partition Coefficient

Property	6-Methylthioguanine-d3	6-Methylthioguanine (for comparison)
Solubility	No specific data available. A related deuterated compound, 6-Methylmercaptapurine-d3, is soluble in DMF (15 mg/ml) and DMSO (30 mg/ml)[4].	Practically insoluble in water and ethanol; dissolves in dilute alkali hydroxides.
logP (Octanol/Water)	No data available	No data available
pKa	No data available	8.22 (Uncertain)

Experimental Protocols

Synthesis of 6-Methylthioguanine-d3

A detailed, publicly available synthesis protocol for **6-Methylthioguanine-d3** is not readily found in the scientific literature, suggesting it may be subject to proprietary methods. However, the general synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in established synthetic routes. For instance, a plausible route could involve the methylation of 6-thioguanine with a deuterated methylating agent, such as iodomethane-d3, in the presence of a suitable base.

A general procedure for the synthesis of related S6-methylthioguanine analogues has been described, which could potentially be adapted using deuterated reagents. The synthesis of various deuterated drugs has been reviewed, providing insights into general strategies for deuterium labeling[5].

Purification and Analysis

Purification of **6-Methylthioguanine-d3** would typically be achieved through standard chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

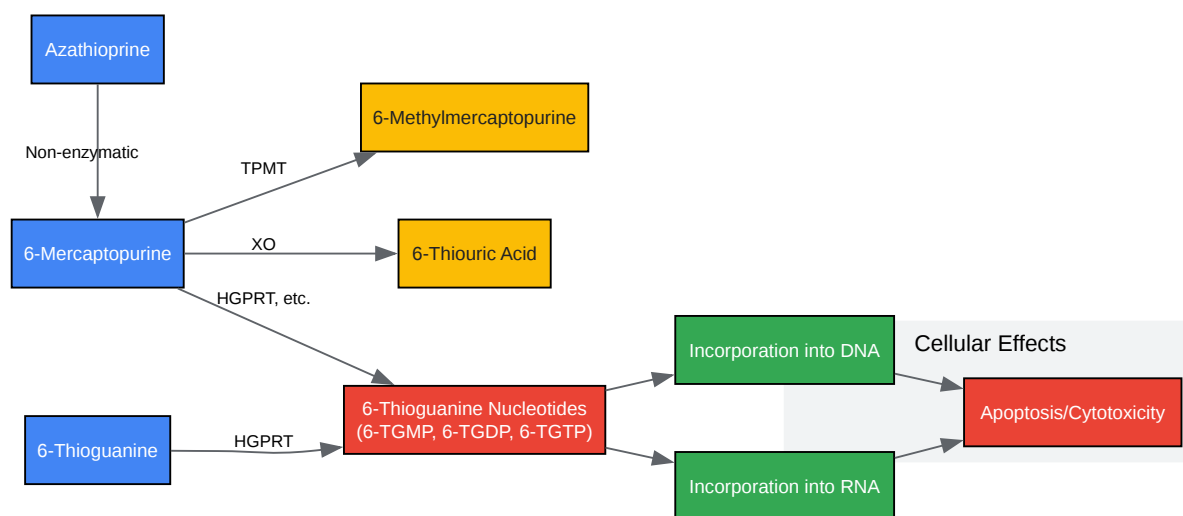
6-Methylthioguanine-d3 is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of thiopurine metabolites in biological matrices like whole blood or erythrocytes.

General Analytical Protocol (LC-MS/MS):

- **Sample Preparation:** Whole blood samples are spiked with a known concentration of **6-Methylthioguanine-d3** as an internal standard.
- **Hydrolysis:** The thiopurine nucleotides are hydrolyzed to their corresponding bases (including 6-methylthioguanine) using an acid hydrolysis step.
- **Extraction:** The analytes are extracted from the biological matrix using a suitable technique like protein precipitation or liquid-liquid extraction.
- **Chromatographic Separation:** The extracted analytes are separated on a reverse-phase HPLC column (e.g., C18) with a gradient elution using a mobile phase typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:** The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 6-methylthioguanine and **6-Methylthioguanine-d3** are monitored for quantification. The use of the deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Mechanism of Action

6-Methylthioguanine is a key metabolite in the mechanism of action of thiopurine drugs. These drugs are pro-drugs that undergo extensive metabolic activation to exert their cytotoxic and immunosuppressive effects. The generalized metabolic and signaling pathway is depicted below.



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Caption: Metabolic pathway of thiopurine drugs.

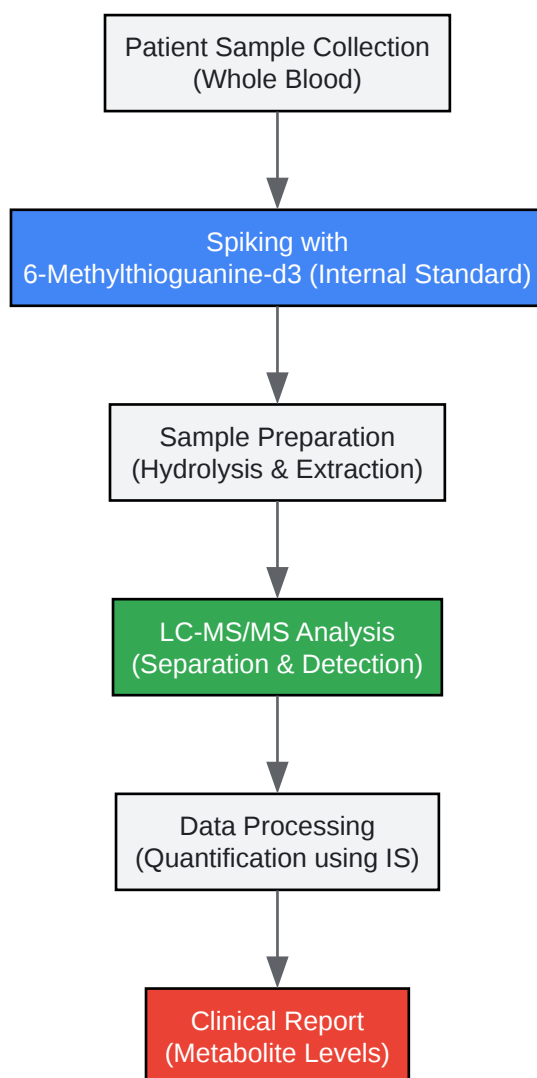
Explanation of the Pathway:

- **Prodrug Conversion:** Azathioprine is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP and 6-thioguanine (6-TG) are the primary thiopurine drugs.
- **Anabolic Pathway (Activation):** 6-MP and 6-TG are metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and other enzymes to form 6-thioguanine nucleotides (6-TGNs), which are the main active cytotoxic metabolites.
- **Catabolic Pathways (Inactivation):** 6-MP can be inactivated by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP, the non-deuterated analogue of the topic compound), or by xanthine oxidase (XO) to form 6-thiouric acid.
- **Mechanism of Action:** The active 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. Incorporation into DNA can trigger apoptosis through the mismatch repair pathway.

6-Methylthioguanine-d3 serves as a stable isotope-labeled internal standard for the accurate quantification of the 6-MMP metabolite, which is important for assessing patient metabolism and potential for hepatotoxicity.

Experimental Workflows

The use of **6-Methylthioguanine-d3** as an internal standard is a critical part of the workflow for therapeutic drug monitoring of thiopurines.



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Caption: Workflow for thiopurine therapeutic drug monitoring.

This workflow ensures accurate and precise measurement of thiopurine metabolites, enabling clinicians to optimize dosing strategies for individual patients, thereby maximizing therapeutic efficacy while minimizing the risk of adverse effects.

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